molecular formula C14H11F3N2O4 B2945462 4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione CAS No. 2416219-38-8

4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione

Cat. No.: B2945462
CAS No.: 2416219-38-8
M. Wt: 328.247
InChI Key: JMSZOVGTZGMSDP-VXNVDRBHSA-N
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Description

This compound (CAS: 2416218-95-4) features an isoindole-1,3-dione core substituted with a 4-hydroxy group and a piperidin-2-one moiety bearing a trifluoromethyl group at the 6-position. Its stereochemistry is defined as (3R,6R), distinguishing it from the racemic (3R,6S) trans-isomer documented in commercial catalogs . The molecular formula is C₁₄H₁₁F₃N₂O₄ (MW: 328.25), with a SMILES string highlighting its stereospecificity: O=C1N[C@@H](CC[C@H]1N1C(=O)c2c(C1=O)c(O)ccc2)C(F)(F)F . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group may contribute to hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

4-hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4/c15-14(16,17)9-5-4-7(11(21)18-9)19-12(22)6-2-1-3-8(20)10(6)13(19)23/h1-3,7,9,20H,4-5H2,(H,18,21)/t7-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSZOVGTZGMSDP-VXNVDRBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoindole-1,3-dione Cores

Key Substituent Variations and Properties
Compound Name Substituents Molecular Weight Key Features Biological Activity (if reported) Reference
4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione 4-hydroxy, 6-(trifluoromethyl)piperidin-2-one 328.25 Stereospecific (3R,6R), trifluoromethyl group Not explicitly reported in literature
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione Triazolidine-thioxo, phenyl 414.41 Thioamide group, aromatic substitution Antitumor activity (in vitro assays)
2-[4-(Tetrazolo[5,1-a]phthalazin-6-yl)-phenyl]-isoindole-1,3-dione Tetrazolo-phthalazine ~400 (estimated) Phthalazine fused ring, tetrazole group Antitumor agent (synthesis focus)
2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione 4-nitro, 2,6-dioxopiperidin-3-yl 303.23 Nitro group, dioxopiperidine Custom synthesis for pharmaceutical intermediates
3-((1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-2,4-dioxo-...-benzyl)-1,3,4,5,7,8-hexahydropyrido[4,3-d]pyrimidin-6(2H)-yl)methyl)benzonitrile Pyrido-pyrimidine, benzonitrile ~600 (estimated) Complex heterocyclic framework Research tool for kinase inhibition studies
Key Observations

Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group in the target compound improves metabolic stability compared to the nitro group in 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione , which may confer electrophilic reactivity .

Stereochemical Specificity : The (3R,6R) configuration distinguishes the target compound from racemic mixtures (e.g., CAS 2416218-95-4 in ), which could exhibit divergent pharmacokinetic profiles .

Biological Activity : Analogues like 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione demonstrated antitumor activity in vitro, suggesting the isoindole-1,3-dione scaffold is pharmacologically versatile .

Spectroscopic Data
  • The trifluoromethyl group in the target compound would produce distinct ¹⁹F NMR signals (~-60 ppm for CF₃), whereas analogues like 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione lack fluorine but show strong IR absorption for nitro groups (~1520 cm⁻¹) .

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